![molecular formula C28H20O8 B2600722 4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one CAS No. 637753-78-7](/img/structure/B2600722.png)
4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one
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Overview
Description
The compound is a complex organic molecule that contains multiple functional groups, including a chromen-7-yl group, a methoxy group, and a dihydrobenzo[b][1,4]dioxin-6-yl group . These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromen-7-yl and dihydrobenzo[b][1,4]dioxin-6-yl groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could influence its solubility, while the ring structures could influence its stability and reactivity .Scientific Research Applications
Cancer Research
Isoflavones, such as the related compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, have been studied for their anticancer properties . The compound may serve as a potential inhibitor for specific cancer cell lines, and research could focus on its cytotoxic effects, mechanisms of action, and efficacy in comparison to other cancer treatments.
Enzyme Inhibition Studies
The structural analysis of similar compounds has led to insights into their inhibitory effects on enzymes like IKKβ and aurora kinases . These enzymes are involved in cell proliferation and survival, making them targets for therapeutic intervention in diseases such as cancer.
Molecular Docking and Drug Design
Isoflavones can be used in molecular docking studies to predict how the compound might interact with various enzymes or receptors within the body . This application is crucial in drug design, where the compound’s binding affinity and specificity can be assessed computationally before synthesis and testing.
Pharmaceutical Crystals and Material Science
The compound’s crystal structure can be analyzed for its pharmaceutical applications . Understanding the crystallography can aid in the development of more stable and effective drug formulations. Additionally, the material properties of these crystals can be explored for various technological applications.
Fluorescence Spectroscopy
Compounds with chromenone rings are often fluorescent . This property can be utilized in fluorescence spectroscopy to study protein-ligand interactions, enzyme activities, and cellular processes, providing a non-invasive method to track and analyze biological molecules.
Antimicrobial and Antifungal Research
Isoflavones have shown potential as antimicrobial and antifungal agents . Research into the compound’s effectiveness against various strains of bacteria and fungi could lead to the development of new treatments for infections.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxymethyl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O8/c1-31-18-3-5-20-17(11-27(29)36-25(20)12-18)14-34-19-4-6-21-24(13-19)35-15-22(28(21)30)16-2-7-23-26(10-16)33-9-8-32-23/h2-7,10-13,15H,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFQXQVFBQHPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCCO6 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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